Frovatriptan succinate anhydrous is a selective 5-HT1B/1D receptor agonist medication belonging to the triptan class. It is primarily used for the acute treatment of migraine headaches []. However, there is growing scientific research into its potential applications beyond migraine treatment. Here's a breakdown of some ongoing areas of exploration:
Studies are investigating the efficacy of Frovatriptan succinate anhydrous in managing chronic pain conditions like chronic tension-type headaches and neuropathic pain. The rationale behind this research lies in the triptan's ability to modulate serotonin signaling pathways, which are believed to play a role in pain perception [, ].
Research suggests that Frovatriptan succinate anhydrous might be beneficial in reducing post-operative pain, particularly after surgeries involving head and neck regions. Its potential to alleviate pain and inflammation associated with these procedures is being explored in clinical trials [].
Frovatriptan succinate is a pharmaceutical compound primarily used for the treatment of migraine headaches, particularly those associated with menstruation. It is classified as a selective agonist of the 5-hydroxytryptamine (serotonin) receptor subtypes 1B and 1D. The chemical structure of frovatriptan succinate is designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, with an empirical formula of C₁₄H₁₇N₃O · C₄H₆O₄ · H₂O and a molecular weight of approximately 379.4 g/mol. This compound appears as a white to off-white powder that is soluble in water .
Frovatriptan succinate exhibits significant biological activity as an agonist at the 5-HT1B and 5-HT1D receptors. This activity results in vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The compound has a long half-life of approximately 26 hours, allowing for sustained therapeutic effects in migraine management . Its pharmacokinetics are consistent across different populations, including migraine sufferers and healthy individuals .
Frovatriptan succinate can be synthesized through several methods involving the condensation of specific precursors to form the tetrahydrocarbazole structure. The synthesis typically includes:
The detailed synthetic pathways may vary based on specific laboratory conditions and desired yields .
Frovatriptan succinate is primarily used in clinical settings for:
Frovatriptan succinate has been studied for its interactions with various medications:
Frovatriptan succinate belongs to a class of medications known as triptans, which are commonly used to treat migraines. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sumatriptan | Agonist at 5-HT1B/1D receptors | First triptan developed; rapid onset |
Rizatriptan | Agonist at 5-HT1B/1D receptors | Faster absorption; longer half-life |
Zolmitriptan | Agonist at 5-HT1B/1D receptors | Available as a nasal spray |
Naratriptan | Agonist at 5-HT1B/1D receptors | Longer half-life; slower onset |
Frovatriptan's unique profile includes its longer half-life compared to many other triptans, making it suitable for patients who experience prolonged migraine attacks. Additionally, it has been specifically noted for its effectiveness in menstrual-related migraines, distinguishing it from other triptans that may not have this targeted application .
Frovatriptan succinate is a synthetic triptan derivative composed of frovatriptan (a carbazole-based molecule) and succinic acid in a 1:1 molar ratio. The molecular formula of the anhydrous form is C₁₈H₂₃N₃O₅, representing the combination of frovatriptan (C₁₄H₁₇N₃O) and succinic acid (C₄H₆O₄) . When crystallized as a monohydrate, the formula becomes C₁₈H₂₅N₃O₆, accounting for the additional water molecule .
The empirical composition by mass is:
These values derive from the atomic weights of constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999) and the molecular formula .
The systematic IUPAC name for frovatriptan succinate is:
(3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide butanedioate (1:1) .
This nomenclature reflects:
The frovatriptan base is named as a substituted carbazole derivative, while the succinate component follows standard acid-salt naming rules .
Frovatriptan succinate is recognized by multiple synonyms across pharmacological and chemical databases:
Synonym | Source Identifier |
---|---|
VML 251 | |
SB-209509AX | |
Frovatriptan succinate monohydrate | |
(R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate |
Related compounds include:
Frovatriptan succinate exhibits chirality at the C3 position of the carbazole ring, with the R-enantiomer being the pharmacologically active form. Key stereochemical features include:
The synthesis of frovatriptan involves a Fischer indolization followed by chiral resolution using L-pyroglutamic acid to isolate the R-isomer . The succinate salt form enhances solubility without altering the stereochemical integrity .
Irritant;Health Hazard